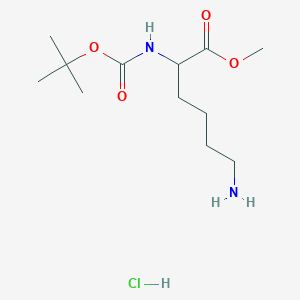

Boc-L-Lysine methyl ester hydrochloride

Description

Foundational Significance as a Protected Amino Acid Derivative

The primary significance of Boc-L-Lysine methyl ester hydrochloride lies in its structure as a protected amino acid. L-lysine possesses two amino groups (α-amino and ε-amino) and one carboxylic acid group. These functional groups are highly reactive, and in the absence of protection, they would lead to uncontrolled side reactions during synthesis. This compound features two key protecting groups: the tert-butyloxycarbonyl (Boc) group and a methyl ester.

The Boc group is attached to one of the amino groups, preventing it from participating in reactions. chemimpex.com A major advantage of the Boc group is its stability under a wide range of chemical conditions, yet it can be easily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com This acid-lability is a critical feature that allows for the stepwise construction of molecular chains. nbinno.com

The methyl ester protects the carboxylic acid group. libretexts.org Esterification prevents the carboxyl group from reacting, for instance, during peptide bond formation where it could otherwise interfere. This group can be removed through hydrolysis, typically under basic conditions. The hydrochloride salt form of the compound enhances its stability and solubility, making it easier to handle and use in various solvent systems. chemimpex.com

This dual-protection strategy allows chemists to selectively unmask specific reactive sites on the lysine (B10760008) molecule, directing the course of a synthesis with high precision.

Strategic Role in Advanced Organic Synthesis Methodologies

Beyond its role in peptide synthesis, this compound serves as a valuable chiral building block in a variety of advanced organic synthesis methodologies. Its defined stereochemistry and orthogonally protected functional groups make it a strategic starting material for creating complex, biologically active molecules.

Researchers in medicinal chemistry utilize this compound for the synthesis of pharmaceutical intermediates. chemimpex.comchemimpex.com The lysine backbone can be incorporated into non-peptidic structures to influence properties like solubility, stability, and target binding. For example, it can be used as a scaffold to which other chemical moieties are attached, leading to the development of novel drug candidates. chemimpex.com Its applications extend to the creation of chiral auxiliaries in asymmetric synthesis, where its inherent chirality helps to control the stereochemical outcome of a reaction. chemimpex.com

Critical Applications in Peptide and Protein Sciences

The most prominent application of this compound is in the synthesis of peptides and proteins. It is a key component in Solid-Phase Peptide Synthesis (SPPS) , a technique that revolutionized the field by enabling the rapid and automated assembly of peptide chains. aurigeneservices.commolecularcloud.org In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. aurigeneservices.com

The use of Boc-protected amino acids was foundational to the development of SPPS by Bruce Merrifield. peptide.com The process involves a repeating cycle of deprotecting the N-terminal amino group of the resin-bound peptide and then coupling the next Boc-protected amino acid. aurigeneservices.com this compound is particularly useful for introducing a lysine residue into the peptide sequence. chemimpex.comchemimpex.com Once the desired peptide sequence is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. molecularcloud.org

This methodology allows for the creation of custom peptides with specific sequences for a wide range of applications, including:

Drug Development: Synthesizing bioactive peptides for therapeutic use, such as antimicrobial or anticancer agents.

Bioconjugation: Creating peptides that can be attached to other molecules, such as drugs or diagnostic agents, to improve their function. chemimpex.com

Protein Engineering: Introducing specific modifications into proteins to study their structure and function.

Recent research has also demonstrated that using methyl ester forms of unnatural amino acids, including Nε-Boc-l-Lysine, can significantly enhance the yield of proteins incorporating these amino acids in cellular expression systems.

Overview of Research Paradigms and Current Trends

The use of this compound is central to several ongoing research trends. The growing interest in peptide-based therapeutics is a major driver, as peptides offer high specificity and low toxicity compared to traditional small-molecule drugs. iscientific.org The ability to synthesize custom peptides using building blocks like this one is critical for exploring new therapeutic targets. iscientific.org

Furthermore, this compound is relevant to the study of post-translational modifications (PTMs) . Lysine residues in proteins are common sites for modifications like methylation and acetylation, which play crucial roles in regulating protein function. Synthesizing peptides with specifically modified lysine residues is essential for studying the impact of these PTMs. For instance, derivatives of Boc-lysine are used to create peptides with monomethylated lysine to investigate its role in epigenetics, particularly in histone proteins. nih.govnih.govchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55757-60-3, 2389-48-2 |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl |

| Molecular Weight | 296.79 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | 152-165 °C |

| Solubility | Soluble in methanol (B129727) |

Note: Properties such as melting point can vary between different suppliers and batches.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQENKCQXPGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Optimized Synthetic Routes to Boc-L-Lysine methyl ester hydrochloride

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the starting material, desired purity, and scalability. The two primary strategies involve either the initial protection of the α-amino group of L-lysine followed by esterification, or the esterification of L-lysine first, followed by selective N-α-protection.

Direct Esterification Protocols and Yield Optimization

One synthetic route involves the direct esterification of N-α-Boc-L-lysine. This method is straightforward but requires careful control of conditions to prevent side reactions, such as the removal of the acid-labile Boc group. A common procedure involves dissolving N-α-Boc-L-lysine in methanol (B129727) and treating it with a reagent that facilitates esterification under mild conditions.

Thionyl chloride (SOCl₂) in methanol is a classic reagent for this transformation. The reaction proceeds by the in situ formation of hydrogen chloride (HCl), which catalyzes the esterification. The process typically involves adding SOCl₂ dropwise to cold methanol, followed by the addition of the Boc-protected amino acid. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The final product is isolated as the hydrochloride salt.

Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol. This system is known for its mildness and efficiency in converting amino acids to their corresponding methyl ester hydrochlorides with good to excellent yields nih.gov.

Yield optimization for these protocols depends on several factors, including reaction temperature, time, and the concentration of the esterifying agent. Anhydrous conditions are crucial to prevent hydrolysis of the ester product and the esterification reagent.

A study on the Fischer esterification of L-lysine hydrochloride using different alcohols and acid catalysts provides insights applicable to yield optimization. It was found that lower concentrations of the amino acid in a high volume of alcohol, such as ethanol, under reflux with an HCl catalyst, resulted in higher esterification yields, reaching up to 87% acs.orgnih.gov. While this study was on unprotected lysine (B10760008), the principles of driving the equilibrium towards the ester product by using a large excess of alcohol are relevant.

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| L-Lysine hydrochloride | Methanol, Hydrochloric Acid | Reflux | 81.3 | acs.orgnih.gov |

| L-Lysine hydrochloride | Ethanol, Hydrochloric Acid (5% aq.) | Reflux, 24h | 87 | acs.orgnih.gov |

| L-Lysine hydrochloride | Methanol, Hydrochloric Acid (5% aq.) | Reflux, 24h | 50 | nih.gov |

| N-α-Boc-L-serine | Potassium Carbonate, Methyl Iodide, DMF | 0°C to RT | 86 | orgsyn.org |

Selective N-α-Protection of Lysine Methyl Ester with Boc Anhydride (B1165640)

A more common and often higher-yielding approach begins with the synthesis of L-lysine methyl ester dihydrochloride, which is then selectively protected at the α-amino position. The key challenge in this route is achieving high selectivity for the α-amino group over the ε-amino group.

The difference in pKa values between the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) of lysine methyl ester can be exploited to achieve selective protection. By carefully controlling the pH of the reaction medium, the more basic ε-amino group can be kept protonated (and thus unreactive as a nucleophile) while the α-amino group is deprotonated and available for reaction.

A patented method describes a highly selective process for this transformation. L-lysine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a buffer system composed of sodium carbonate and sodium bicarbonate google.com. This buffer maintains the pH in a range of 9-11, which selectively liberates the α-amino group to react with the Boc anhydride, affording the desired N-α-Boc protected product with high selectivity google.com. The molar ratio of Boc anhydride to the lysine methyl ester hydrochloride is typically controlled at 1.0 to 1.1:1 to minimize di-protection google.com.

| Starting Material | Reagent | Solvent/Buffer System | pH Range | Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| L-lysine methyl ester hydrochloride | Boc Anhydride | Sodium Carbonate / Sodium Bicarbonate Buffer in Water/Methanol | 9-11 | 15-25 | High selectivity for N-α-protection | google.com |

Multistep Synthetic Pathways and Intermediate Derivatization

This compound is often an intermediate itself in more complex, multistep syntheses, particularly for creating orthogonally protected lysine derivatives used in solid-phase peptide synthesis (SPPS). In these pathways, the ε-amino group is protected with a group that is stable to the conditions used for removing the α-Boc group (typically acidic conditions).

For example, a common strategy involves first protecting the ε-amino group of L-lysine with a benzyloxycarbonyl (Z) group. This can be achieved using copper(II) chelation to temporarily protect the α-amino and carboxyl groups, allowing for selective reaction at the ε-position. The resulting N-ε-Z-L-lysine can then be esterified to the methyl ester, followed by the introduction of the Boc group at the now-free α-amino position. The final step would be the removal of the Z-group if the title compound is the ultimate target, or it can be left in place for further synthetic steps.

Another approach involves the use of a p-anisaldehyde Schiff base to temporarily protect the α-amino group, allowing for the introduction of a protecting group at the ε-position google.com. Subsequent hydrolysis of the Schiff base and protection of the α-amino group with Boc anhydride, followed by esterification, constitutes a multistep pathway to orthogonally protected lysine derivatives. These methods, while longer, offer precise control over the placement of different protecting groups, which is essential for the synthesis of complex peptides or derivatized lysine analogues researchgate.netnih.gov.

Reaction Mechanisms Governing Formation and Functionalization

Understanding the underlying reaction mechanisms is key to optimizing the synthesis and subsequent use of this compound.

Mechanism of Boc Group Installation

The installation of the tert-butyloxycarbonyl (Boc) group onto the α-amino group of L-lysine methyl ester proceeds via a nucleophilic acyl substitution reaction. The reagent of choice is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free α-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. This step forms the protonated N-Boc protected amine.

Deprotonation and Decomposition: The tert-butyl carbonate anion is a relatively unstable species. It can act as a base to deprotonate the newly formed protonated carbamate (B1207046). The resulting tert-butyl carbonic acid is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and tert-butanol. This decomposition is thermodynamically favorable as it results in the formation of a gas, driving the reaction to completion.

Esterification Reaction Kinetics and Thermodynamics

The synthesis of this compound from Boc-L-Lysine is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the Nα-Boc-protected amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by methanol.

While specific kinetic and thermodynamic data for the esterification of Boc-L-Lysine are not extensively reported in the literature, the general principles of Fischer esterification apply. The reaction is a reversible equilibrium process. To drive the equilibrium towards the formation of the methyl ester, an excess of methanol is typically used. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product.

Several factors influence the kinetics of this esterification:

Acid Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. Higher catalyst concentrations generally lead to faster reaction rates, although this can also increase the risk of side reactions, such as the removal of the acid-labile Boc protecting group.

Temperature: Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can also lead to the degradation of the starting material or product.

Steric Hindrance: The steric bulk of the N-Boc protecting group can influence the rate of reaction, although it is generally not a significant impediment to the esterification of the carboxyl group.

The thermodynamics of the esterification are governed by the change in enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of the ester from the carboxylic acid and alcohol is a slightly exothermic process. The change in entropy is close to zero as the number of molecules on both sides of the reaction is the same.

Commonly employed methods for the synthesis of amino acid methyl esters include the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This in situ generation of HCl provides a convenient and efficient method for esterification under mild conditions. nih.gov

Table 1: Factors Influencing the Esterification of Boc-L-Lysine

| Factor | Effect on Reaction Rate | Effect on Equilibrium | Notes |

| Excess Methanol | Increases forward reaction rate | Shifts equilibrium to the right (product favored) | A large excess is typically used to drive the reaction to completion. |

| Acid Catalyst | Increases both forward and reverse reaction rates | Does not affect the position of the equilibrium | Common catalysts include HCl and SOCl₂. |

| Temperature | Increases reaction rate | Affects the equilibrium constant (Keq) | Higher temperatures can favor the forward reaction but may also cause decomposition. |

| Water Removal | No direct effect on rate | Shifts equilibrium to the right (product favored) | Can be achieved through the use of dehydrating agents or azeotropic distillation. |

Further Chemical Transformations of this compound

This compound is a versatile building block in organic synthesis, particularly in peptide chemistry and the development of complex molecular architectures. The presence of three distinct functional groups—the Boc-protected α-amino group, the free ε-amino group (as a hydrochloride salt), and the methyl ester—allows for a range of selective chemical transformations.

Reactions Involving the α-Amino Moiety

The primary reaction involving the α-amino moiety is the removal of the tert-butoxycarbonyl (Boc) protecting group. This deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. acs.orgresearchgate.net The kinetics of N-Boc cleavage can exhibit a second-order dependence on the acid concentration. acs.orgresearchgate.net Once deprotected, the free α-amino group can participate in a variety of reactions, most notably peptide bond formation.

In peptide synthesis, the deprotected α-amino group of the lysine methyl ester acts as a nucleophile, reacting with an activated carboxylic acid of another amino acid. chemimpex.com Common coupling reagents used to facilitate this amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. bachem.com

Reactions Involving the ε-Amino Moiety

The ε-amino group of this compound is a primary amine and can undergo a variety of chemical modifications. Its reactivity is often modulated by the pH of the reaction medium, as the protonated form is not nucleophilic.

Selective modifications of the ε-amino group can be achieved in the presence of the Boc-protected α-amino group. These transformations include:

Alkylation and Arylation: The ε-amino group can be alkylated or arylated using various electrophiles. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can introduce alkyl groups.

Acylation: The ε-amino group can be acylated with acid chlorides or anhydrides to form amides. This is a common strategy for attaching various functional moieties to the lysine side chain.

Guanidination: The ε-amino group can be converted to a guanidinium (B1211019) group through reaction with reagents like O-methylisourea. nih.gov

Michael Addition: The ε-amino group can participate in Michael-type additions to α,β-unsaturated systems, such as vinyl sulfonamides, providing a method for chemoselective lysine modification. rsc.org

Boc Protection: The ε-amino group can be protected with a Boc group to yield Nα,Nε-di-Boc-L-lysine methyl ester. chemicalbook.com

Table 2: Examples of Reactions at the ε-Amino Moiety of Lysine Derivatives

| Reaction Type | Reagents | Product Functional Group | Reference |

| Reductive Alkylation | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine | chimia.ch |

| Acylation | Acid Chloride/Anhydride | Amide | nih.gov |

| Guanidination | O-Methylisourea | Guanidinium | nih.gov |

| Aza-Michael Addition | Vinyl Sulfonamide | β-Amino Sulfonamide | rsc.org |

| Boc Protection | (Boc)₂O | Carbamate | chemicalbook.com |

Modifications at the Methyl Ester Carbonyl Group

The methyl ester group of this compound can undergo several transformations characteristic of esters:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using reagents such as lithium hydroxide (B78521) or sodium hydroxide, is commonly employed.

Reduction: The ester can be reduced to the corresponding primary alcohol, Boc-L-lysinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

Aminolysis: The ester can react with amines to form amides. This reaction is often slower than acylation with an activated carboxylic acid but can be useful in certain synthetic strategies.

Grignard Reaction: Reaction with Grignard reagents can convert the methyl ester into a tertiary alcohol.

Synthesis of Complex Lysine-Based Scaffolds

This compound and its derivatives are key building blocks for the synthesis of more complex molecular architectures, particularly lysine-based dendrimers and dendrons. rsc.orgresearchgate.net The divergent synthesis of poly(L-lysine) dendrimers often starts from a core molecule, and successive generations are built by deprotecting the amino groups and coupling with Nα,Nε-di-Boc-L-lysine. researchgate.net The methyl ester can serve as a starting point for the synthesis of the core or as a functional group on the periphery of the dendrimer.

The orthogonal protection strategy, where the α- and ε-amino groups are protected with different protecting groups (e.g., Boc and Fmoc), allows for the selective elaboration of the lysine backbone, leading to the construction of well-defined, complex scaffolds. nih.gov These lysine-based scaffolds have applications in various fields, including drug delivery, gene therapy, and materials science. rsc.org

Protecting Group Chemistry and Orthogonal Strategies

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Lysine (B10760008) Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its primary function is to act as a temporary shield for the reactive amino group of lysine, preventing it from participating in reactions while other parts of the molecule are being modified. nbinno.comnbinno.com This is crucial during peptide synthesis to ensure that amino acids are linked in the correct sequence. sbsgenetech.comamericanpeptidesociety.org The Boc group is valued for its stability under a variety of conditions and the ease with which it can be removed when no longer needed.

A key feature of the Boc protecting group is its susceptibility to removal under acidic conditions, a process known as acid-labile deprotection. total-synthesis.comamericanpeptidesociety.org This is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758), or with hydrogen chloride (HCl) in methanol (B129727). fishersci.co.ukwikipedia.org

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.com This initial step weakens the carbonate linkage, leading to the fragmentation of the group. The process generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and liberating the free amine. total-synthesis.comcommonorganicchemistry.com The resulting amine is typically obtained as an acid salt (e.g., TFA salt), which may require neutralization before subsequent reaction steps. peptide.com

One potential complication of this mechanism is the reactivity of the intermediate tert-butyl cation, which can cause side reactions by alkylating nucleophilic amino acid residues like tryptophan or methionine. total-synthesis.com To prevent these undesired modifications, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution to trap the reactive cation. wikipedia.org

Table 1: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Conditions | Key Considerations |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Anhydrous TFA, often in dichloromethane (DCM), at 0°C to room temperature. fishersci.co.ukcreative-peptides.com | Harsh conditions that can lead to peptide degradation if not carefully controlled. americanpeptidesociety.org Scavengers may be needed. total-synthesis.com |

| Hydrogen Chloride (HCl) | HCl gas dissolved in an organic solvent like methanol or dioxane. wikipedia.org | Milder than TFA in some contexts; useful for specific substrates. fishersci.co.uk |

| Oxalyl Chloride in Methanol | Room temperature for 1-4 hours. rsc.orgrsc.org | A mild method suitable for substrates with other acid-labile functionalities. rsc.orgrsc.org |

| Strong Acids (e.g., HF) | Used in Boc-based solid-phase peptide synthesis for final cleavage and deprotection. creative-peptides.comnih.gov | Highly hazardous, requiring specialized equipment. nih.gov |

The Boc group's utility is significantly enhanced by its stability across a broad spectrum of chemical conditions, making it compatible with many synthetic steps. It is notably stable to basic conditions, nucleophilic reagents, and catalytic hydrogenation, which are common in multi-step syntheses. creative-peptides.comorganic-chemistry.org This stability allows chemists to perform a variety of reactions on other parts of a molecule without disturbing the Boc-protected amine. For instance, other protecting groups that are base-labile, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed in the presence of a Boc group. total-synthesis.comorganic-chemistry.org This chemical resilience is a cornerstone of orthogonal protection strategies. organic-chemistry.org

Strategic Use of Orthogonal Protecting Groups

Orthogonal protection strategies are fundamental to the synthesis of complex bifunctional or multifunctional molecules. iris-biotech.de This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and functionalization of specific sites within the same molecule. peptide.comiris-biotech.de The combination of the acid-labile Boc group and the base-labile Fmoc group is a classic example of an orthogonal pair widely employed in peptide and bioconjugate chemistry. total-synthesis.comiris-biotech.de

In the synthesis of complex peptides or molecules requiring differential functionalization of multiple amine groups, such as lysine, the Boc and Fmoc groups are often used together. nbinno.com For example, in a lysine derivative like N-alpha-Fmoc-N-epsilon-Boc-L-lysine (Fmoc-Lys(Boc)-OH), the alpha-amino group, which will form the peptide backbone, is protected by Fmoc, while the side-chain epsilon-amino group is protected by Boc. nbinno.com

During solid-phase peptide synthesis (SPPS), the Fmoc group is repeatedly removed using a mild base, typically piperidine, to allow for the stepwise addition of the next amino acid. americanpeptidesociety.org The Boc group on the lysine side chain remains intact throughout this process due to its stability to bases. creative-peptides.com This ensures that the side chain does not interfere with peptide bond formation. sbsgenetech.com

The orthogonality of the Boc and Fmoc groups allows for a planned sequence of deprotection steps, enabling the specific modification of different parts of the molecule. nbinno.comnbinno.com After a peptide chain is assembled using the Fmoc strategy, the Boc group on a lysine side chain can be selectively removed using acidic conditions (e.g., TFA). nbinno.com This unmasks the epsilon-amino group, making it available for further reaction.

This strategy is invaluable for creating branched peptides, attaching labels like fluorescent dyes, conjugating drugs, or linking the peptide to a surface. nbinno.comiris-biotech.de The ability to deprotect one amino group while others remain protected is crucial for achieving high specificity in these modifications. nih.gov For instance, a therapeutic agent can be conjugated specifically to the lysine side chain to create a targeted drug delivery system. nbinno.com

Table 2: Orthogonal Deprotection Scheme of Fmoc and Boc Groups

| Protecting Group | Location on Lysine | Deprotection Reagent | Result |

|---|---|---|---|

| Fmoc | α-amino group | Piperidine (base) americanpeptidesociety.org | Allows peptide chain elongation. |

| Boc | ε-amino group (side chain) | Trifluoroacetic Acid (TFA) nbinno.com | Exposes the side chain for specific modification. |

Impact of Protecting Groups on Reaction Selectivity and Efficiency

In the context of Boc-L-Lysine methyl ester hydrochloride, the Boc group ensures that the intended amino group is protected, directing reactions to other sites. cymitquimica.com This control is essential for achieving high selectivity. sbsgenetech.com Without such protection, coupling reactions could occur at multiple amino groups, leading to a complex mixture of products that are difficult and costly to separate. creative-peptides.com Therefore, the efficiency of a synthesis is greatly enhanced, as the reaction is channeled down the desired pathway, minimizing waste and maximizing the output of the target molecule. nih.gov

Applications in Peptide Synthesis and Biopolymer Construction

Boc-L-Lysine methyl ester hydrochloride as a Fundamental Building Block in Peptide Synthesis

This compound is a versatile derivative of the amino acid lysine (B10760008), widely employed in the synthesis of peptides. chemimpex.comchemimpex.com This compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group, and a methyl ester protecting the C-terminal carboxylic acid. The ε-amino group of the lysine side chain remains as a hydrochloride salt, available for subsequent modification or requiring its own protection strategy depending on the synthetic scheme. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under mild acidic conditions, a cornerstone of the Boc/Bzl protection strategy in peptide synthesis. chemimpex.commasterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a cycle of deprotection and coupling steps. masterorganicchemistry.comgoogle.com this compound, or more commonly, its ε-amino protected analogues like Boc-Lys(Z)-OH or Boc-Lys(2-Cl-Z)-OH, are integral to Boc-based SPPS protocols. peptide.compeptide.com

The general cycle for incorporating a lysine residue using a Boc-protected strategy in SPPS involves:

Deprotection: The N-terminal Boc group of the resin-bound growing peptide chain is removed, typically with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

Coupling: The incoming Boc-protected lysine derivative (with its ε-amino group also protected) is activated by a coupling agent and then reacted with the N-terminal amine of the resin-bound peptide.

Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. The use of orthogonally protected lysine residues, such as Fmoc-Lys(Boc)-OH, allows for the selective deprotection and modification of the lysine side chain while the peptide is still attached to the resin. peptide.comnih.gov

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments. In solution-phase synthesis, this compound can be used as the N-terminal building block. The methyl ester protects the C-terminus while the Boc group protects the α-amino group. nih.gov

A typical solution-phase coupling would involve the reaction of this compound with the C-terminus of another amino acid or peptide, which has its N-terminus protected. The reaction is facilitated by a coupling agent in the presence of a base to neutralize the hydrochloride salt and facilitate peptide bond formation. orientjchem.orgresearchgate.net The Boc/Bzl strategy is often preferred in solution-phase synthesis due to the stability of the protecting groups and the crystalline nature of many of the intermediates, which aids in purification. researchgate.net

The formation of the amide bond between two amino acids is a critical step in peptide synthesis that requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling agent significantly impacts the reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization). peptide.comnih.gov A variety of coupling agents are available, each with its own mechanism of action and suitability for different coupling scenarios. bachem.com

Common classes of coupling agents used in conjunction with Boc-protected amino acids include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

| Coupling Agent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Form an O-acylisourea intermediate, which can be attacked by the amine. Often used with additives like HOBt to suppress racemization. peptide.com | Cost-effective and widely used. | Can lead to the formation of insoluble urea (B33335) byproducts (with DCC) and racemization if additives are not used. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an activated ester (e.g., OBt or OAt ester) that readily reacts with the amine. bachem.com | High coupling efficiency, low racemization, and no guanidinylation of the N-terminus. iris-biotech.de | BOP produces the carcinogenic byproduct HMPA. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, they form activated esters. peptide.com | Fast reaction times and high efficiency. HATU is particularly effective with less epimerization. peptide.com | Can cause guanidinylation of the N-terminus if used in excess. peptide.com |

Synthesis of Lysine-Containing Peptide Sequences and Peptidomimetics

Lysine is a common amino acid in bioactive peptides, contributing a positive charge at physiological pH, which is often crucial for interactions with biological targets. The synthesis of such peptides relies on the availability of suitably protected lysine building blocks. This compound and its derivatives are instrumental in the synthesis of a wide array of lysine-containing peptides, including antimicrobial peptides, histone tail peptides, and various peptidomimetics. orientjchem.orgnih.govnih.gov

For example, the synthesis of site-specifically monomethylated lysine-containing peptides, which are important for studying epigenetic modifications, has been successfully achieved using N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine as a building block in solid-phase peptide synthesis. nih.gov This highlights the importance of having a toolbox of differentially protected lysine derivatives to construct peptides with specific post-translational modifications.

Development of Lysine-Based Dendritic Structures and Polymers (academic materials science)

Beyond linear peptides, lysine's two amino groups (α and ε) make it an excellent branching unit for the synthesis of dendritic polymers, also known as dendrimers. rsc.org Lysine-based dendrimers have garnered significant attention in biomedical fields due to their biocompatibility, biodegradability, and the high density of functional groups on their surface. nih.gov Boc-protected lysine derivatives are central to the construction of these highly branched, monodisperse macromolecules. nih.gov

There are two primary strategies for the synthesis of dendrimers: the divergent method and the convergent method. japsonline.com

Divergent Synthesis: This approach begins from a central core molecule and builds the dendrimer outwards, generation by generation. rsc.org In the context of lysine dendrimers, a multifunctional core is reacted with an excess of a doubly N-protected lysine monomer, such as Boc-Lys(Boc)-OH. nih.gov After the coupling reaction, the Boc protecting groups on the periphery are removed, revealing new amino groups for the next generation of lysine monomers to be attached. This process is repeated to build higher-generation dendrimers. While this method allows for the creation of large dendrimers, the accumulation of defects in the outer generations can be a challenge. japsonline.com

Convergent Synthesis: In this strategy, the synthesis starts from what will become the periphery of the dendrimer and proceeds inwards. researchgate.net Small dendritic branches, or "dendrons," are first synthesized and then coupled to a central core in the final step. researchgate.net For lysine dendrons, the synthesis might start with L-lysine methyl ester, and Nα,Nε-di-(tert-butoxycarbonyl) lysine is coupled to it. researchgate.net This method offers better control over the structure and purity of the final dendrimer, as the dendrons can be purified at each stage. However, steric hindrance can make the final coupling of the large dendrons to the core challenging. japsonline.com

A study on the synthesis of dendritic branches based on L-lysine found that the preservation of stereochemistry was dependent on the synthetic method, with the divergent methodology being preferred in that particular research to avoid racemization. researchgate.net

Below is a comparative overview of the two synthetic approaches for lysine-based dendrimers:

| Feature | Divergent Synthesis | Convergent Synthesis |

| Starting Point | Central core molecule | Peripheral units (dendrons) |

| Direction of Growth | Outward from the core | Inward towards the core |

| Key Monomer Example | Boc-Lys(Boc)-OH | Nα,Nε-di-(tert-butoxycarbonyl) lysine |

| Advantages | Can produce high-generation dendrimers. | High purity and structural precision; easier purification of intermediates. |

| Disadvantages | Potential for structural defects in higher generations; difficult purification. | Steric hindrance in the final coupling step can limit the size of the dendrimer. |

Incorporation into Functional Polymer Backbones

This compound is a pivotal starting material for the synthesis of functional polymers, particularly those incorporating lysine units into their backbone. These lysine-containing polymers are of significant interest in biomedical applications due to their biocompatibility, biodegradability, and the presence of reactive side-chain amino groups that can be used for further functionalization. The incorporation of lysine into polymer backbones is primarily achieved through methods such as the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) and chemoenzymatic polymerization (CEP).

The most prevalent method for producing high molecular weight poly(L-lysine) derivatives involves the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). In this approach, this compound serves as a precursor for the synthesis of the corresponding Nε-(tert-butoxycarbonyl)-L-lysine N-carboxyanhydride (Boc-Lys-NCA). The Boc protecting group on the ε-amino group of the lysine side chain is crucial as it prevents unwanted side reactions during polymerization, allowing for controlled chain growth. mdpi.com The polymerization of the Boc-Lys-NCA monomer is typically initiated by various nucleophiles, such as primary amines. mdpi.com Following polymerization, the Boc protecting groups can be removed under mildly acidic conditions to yield poly(L-lysine), which has a cationic character due to the protonated ε-amino groups on the side chains. This cationic nature is a key feature for applications such as gene delivery.

Another innovative approach for the direct incorporation of lysine esters into polymer backbones is chemoenzymatic polymerization (CEP). acs.orgnih.gov This method utilizes enzymes, such as papain, to catalyze the polycondensation of amino acid esters in an aqueous environment under mild conditions. acs.orgnih.gov A significant advantage of CEP is that it often does not require the protection of reactive side-chain functional groups, leveraging the substrate specificity of the enzyme. acs.orgnih.gov Research has demonstrated the one-pot synthesis of poly(L-lysine) through the esterification of L-lysine followed by enzymatic polymerization. acs.orgnih.gov While these studies may start with L-lysine and perform esterification in situ, the principle supports the direct polymerization of lysine methyl ester. This enzymatic approach offers a more environmentally sustainable route to α-linked poly(L-lysine). acs.org

The resulting lysine-containing polymers can also be utilized as building blocks for more complex macromolecular architectures. For instance, poly(L-lysine) chains can be grafted onto other polymer backbones, such as hyaluronic acid or poly(glycidyl methacrylate), to create graft copolymers with tailored properties. mdpi.comresearchgate.net These graft copolymers often exhibit self-assembly behavior in aqueous solutions and are explored for applications in drug and gene delivery. mdpi.comresearchgate.net

The characteristics of the resulting lysine-containing polymers can be tailored by controlling the polymerization process and the choice of comonomers. The table below summarizes key aspects of different polymerization methods for incorporating lysine into polymer backbones, starting from lysine derivatives.

| Polymerization Method | Starting Lysine Derivative | Key Features | Resulting Polymer | Reference |

|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Nε-Boc-L-lysine-N-carboxyanhydride (from Boc-L-lysine methyl ester) | Well-controlled polymerization, allows for high molecular weight polymers, requires side-chain protection. | Poly(Nε-Boc-L-lysine), which can be deprotected to Poly(L-lysine). | mdpi.com |

| Chemoenzymatic Polymerization (CEP) | L-lysine methyl ester (or other esters) | Enzyme-catalyzed, proceeds under mild, aqueous conditions, often no side-chain protection needed, produces α-linked poly(L-lysine). | α-Poly(L-lysine) | acs.orgnih.gov |

| Grafting onto a Backbone | Pre-synthesized Poly(L-lysine) (typically via ROP) | Creates complex architectures (graft copolymers) by attaching poly(L-lysine) to another polymer. | Graft copolymers like Hyaluronic acid-g-poly(L-lysine). | mdpi.com |

Contributions to Chemical Biology and Protein Engineering Research

Site-Specific Incorporation of Lysine (B10760008) Derivatives into Proteins (non-clinical in vitro studies)

The ability to introduce modified amino acids at specific positions within a protein is a powerful tool for elucidating biological mechanisms. Boc-L-Lysine methyl ester hydrochloride is instrumental in these methodologies, providing a chemically protected lysine derivative that can be strategically incorporated into polypeptide chains.

A significant challenge in the production of proteins containing unnatural amino acids (UAAs) is achieving sufficient yields for subsequent studies. Research has demonstrated that using the methyl ester forms of lysine derivatives can substantially improve the efficiency of their incorporation into proteins in vitro. nih.govnih.gov A study focusing on the incorporation of Nε-Boc-L-Lysine (BocK) into model proteins like ubiquitin (UB) and green fluorescent protein (GFP) found that providing the UAA in its methyl ester form resulted in a 2- to 5-fold increase in the yield of the modified protein compared to using the free acid form. nih.govnih.gov

This enhancement is likely due to the improved membrane permeability of the methyl ester derivative in expression systems like E. coli, allowing for more efficient uptake of the UAA by the cells. nih.gov This strategy of "methylester-capping" is a valuable approach for making the synthesis of UAA-incorporated proteins more accessible and efficient for biological research. nih.govnih.gov

| Unnatural Amino Acid (UAA) | Protein | Form Supplied | Relative Yield Improvement |

|---|---|---|---|

| Nε-Boc-L-Lysine (BocK) | Ubiquitin (UB) | Methyl Ester vs. Free Acid | 2-5 fold |

| Nε-Boc-L-Lysine (BocK) | Green Fluorescent Protein (GFP) | Methyl Ester vs. Free Acid | 2-5 fold |

| Nε-propargyl-L-Lysine (PrK) | Ubiquitin (UB) | Methyl Ester vs. Free Acid | 2-5 fold |

| Nε-propargyl-L-Lysine (PrK) | Green Fluorescent Protein (GFP) | Methyl Ester vs. Free Acid | 2-5 fold |

This compound is a key reagent in various methodologies aimed at protein modification. The Boc and methyl ester groups serve as temporary protecting groups, preventing unwanted side reactions at the α-amino and carboxyl groups, respectively, while allowing modifications to be directed to other parts of a molecule or peptide. chemimpex.comchemimpex.com

In Solid Phase Peptide Synthesis (SPPS), this compound can be used as a building block to construct peptides with a protected lysine residue. chemimpex.com This protected lysine can then be selectively deprotected at a later stage to allow for specific modification of its side chain.

Furthermore, in the field of genetic code expansion, derivatives of Boc-L-Lysine are used in conjunction with engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs. nih.gov This powerful technique allows for the co-translational, site-specific incorporation of the unnatural lysine derivative into a target protein in response to a designated codon (e.g., an amber stop codon). nih.gov This provides a precise method for introducing unique chemical functionalities into proteins for research purposes.

Research on Lysine Residue Modification for Structural and Functional Probes

Lysine residues in proteins are hotspots for post-translational modifications (PTMs), such as acetylation and methylation, which play a critical role in regulating protein function, stability, and interactions. nih.gov The study of these PTMs is fundamental to understanding cellular processes, for instance, the "histone code" that governs gene expression through modifications on histone proteins. nih.gov

This compound serves as a versatile precursor for the synthesis of various lysine analogues that can act as structural or functional probes. By chemically altering the side chain of the protected lysine and then incorporating it into a protein, researchers can mimic natural PTMs. This allows for the in vitro study of how a specific modification at a precise location affects a protein's structure, enzymatic activity, or its ability to interact with other molecules. nih.gov For example, lysine derivatives bearing functionalities like alkynes can be incorporated, which then serve as chemical "handles" for subsequent modification with other probes. nih.gov

Bioconjugation Applications in the Design of Research Tools and Probes (excluding diagnostic agents for clinical use)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. The nucleophilic ε-amino group on the lysine side chain is a common target for such modifications. nih.govcreative-proteomics.com this compound is valuable in this context as it allows for the introduction of a protected lysine residue into a synthetic peptide or protein. chemimpex.com

Once the full peptide or protein is assembled, the Boc group can be removed under specific conditions, revealing a reactive primary amine at a predetermined position. This amine can then be used as a specific attachment point for a variety of research tools. nih.gov These tools can include:

Fluorescent dyes: For tracking the protein's location and interactions within a cell-free system.

Crosslinking agents: To identify binding partners by covalently linking the modified protein to nearby molecules.

Affinity tags: To facilitate the purification and detection of the protein of interest.

This strategic use of protected lysine derivatives enables the creation of precisely engineered proteins that serve as powerful probes and tools for fundamental research in chemical biology.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for the primary structural confirmation of Boc-L-Lysine methyl ester hydrochloride. They provide detailed information about the molecular framework and are sensitive tools for detecting impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of key functional groups and their connectivity. Certificates of analysis for commercial batches of this compound routinely confirm that the ¹H NMR spectrum aligns with its expected structure. thermofisher.com

In a typical ¹H NMR spectrum, the protons of the tert-butyloxycarbonyl (Boc) protecting group produce a characteristic singlet peak at approximately 1.4 ppm. The methyl ester group gives rise to another singlet, usually found further downfield around 3.7 ppm. The protons on the lysine (B10760008) side chain appear as multiplets between approximately 1.3 and 3.1 ppm. The α-proton, adjacent to the ester and the protonated α-amino group, is typically observed as a triplet or multiplet around 4.0 ppm. The protonation of the α-amino group in the hydrochloride salt form causes a downfield shift of this α-proton compared to its free-base counterpart.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for the functional groups present in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ (Boc) | ~1.4 | Singlet |

| -CH₂- (β, γ, δ positions) | ~1.3 - 1.9 | Multiplets |

| -CH₂- (ε position) | ~3.1 | Multiplet |

| -OCH₃ (Ester) | ~3.7 | Singlet |

| -CH- (α position) | ~4.0 | Triplet/Multiplet |

| -NH- (Boc) | Variable | Broad Singlet |

| -NH₃⁺ (Hydrochloride) | Variable | Broad Singlet |

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. This allows for confirmation of the total carbon count and the chemical environment of each carbon, including the carbonyl carbons of the ester and carbamate (B1207046) groups, which resonate at the low-field end of the spectrum (typically 170-180 ppm).

Mass spectrometry (MS) is a powerful tool used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular weight of the free base is 260.33 g/mol , and the hydrochloride salt is 296.79 g/mol . sigmaaldrich.comnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺ at m/z 261.18 or the sodium adduct [M+Na]⁺.

Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that can be used for structural confirmation. Studies on N-Boc protected amino acid derivatives show common fragmentation pathways. nih.gov Key fragmentation events for this compound include:

Loss of isobutylene (B52900): A neutral loss of 56 Da from the Boc group, resulting in a prominent fragment.

Loss of the Boc group: Cleavage of the entire tert-butyloxycarbonyl group (100 Da).

Loss of the methoxy (B1213986) group: A neutral loss of 31 Da from the methyl ester.

Alpha-cleavage: Fragmentation at the C-C bond adjacent to the nitrogen atoms. libretexts.org

Table 2: Expected Key Fragments in ESI-MS/MS of this compound Fragmentation based on common pathways for Boc-protected amines and methyl esters.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 261.18 | 205.12 | 56.06 | Loss of isobutylene (C₄H₈) from Boc group |

| 261.18 | 161.12 | 100.06 | Loss of Boc group (C₅H₈O₂) |

| 261.18 | 230.14 | 31.04 | Loss of methoxy radical (·OCH₃) from ester |

| 261.18 | 202.13 | 59.05 | Loss of methyl formate (B1220265) (CH₃OCHO) |

| 161.12 | 130.08 | 31.04 | Loss of methoxy radical from deprotected lysine methyl ester |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of reactions in which it is used, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with commercial standards often specified at ≥98% purity. thermofisher.comchemimpex.com Reversed-phase HPLC (RP-HPLC) is commonly used. A typical setup involves a C18 or C8 stationary phase with a mobile phase gradient of water and acetonitrile, often containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org While the Boc group is acid-sensitive, it is generally stable under standard RP-HPLC conditions with 0.1% TFA, although prolonged exposure or concentration with acid should be avoided. researchgate.net

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25-35 °C |

For stereochemical analysis, chiral HPLC is employed. This technique can separate the L-enantiomer from its D-counterpart. This is crucial as the biological activity of peptides is highly dependent on stereochemistry. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers are effective for separating enantiomers of protected and unprotected amino acids. sigmaaldrich.comchromatographyonline.com These methods are vital for ensuring the enantiomeric purity of the starting material. rsc.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of reactions involving this compound. iastate.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For this compound, silica (B1680970) gel plates are typically used. A common mobile phase, or eluent, is a mixture of a nonpolar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate. reddit.com To improve the separation of basic compounds like amines and reduce streaking, a small amount (e.g., 0.5-1%) of triethylamine (B128534) can be added to the eluent. iastate.edu

Since the Boc-protected amine is not UV active, visualization is achieved using a chemical stain. Ninhydrin (B49086) is a highly effective stain for this purpose. blogspot.com The free α-amino group reacts with ninhydrin to produce a distinct purple spot (Ruhemann's purple). While the ε-amino group is protected, the Boc group can be cleaved by heating the TLC plate after staining, allowing the ninhydrin to react with the newly freed primary amine, which also results in a colored spot. blogspot.com

Table 4: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v), potentially with 1% Triethylamine |

| Application | Diluted sample spotted with a capillary tube |

| Visualization | 1. UV light (if other components are UV active) 2. Ninhydrin stain followed by heating |

Advanced Characterization for Stereochemical Integrity Assessment

Maintaining the stereochemical integrity of this compound is critical for its use in synthesizing stereochemically pure peptides. The presence of the D-enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its biological activity and degradation profile.

Beyond the chiral HPLC methods discussed previously, which represent the gold standard for enantiomeric purity determination, polarimetry is a classical and important technique. It measures the rotation of plane-polarized light by a solution of the chiral compound. A specific optical rotation value, such as [α]D20 = +18.5 ± 2º (c=1 in MeOH), serves as a key quality control parameter, providing a bulk assessment of stereochemical purity. chemimpex.com Any deviation from the established value can indicate the presence of the opposite enantiomer or other chiral impurities. Combining high-resolution chiral chromatography with traditional polarimetry provides a robust and comprehensive assessment of the stereochemical integrity of this compound.

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of Boc-L-Lysine methyl ester hydrochloride

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with other molecules. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

Computational techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule. These simulations can predict the most stable conformers in different environments, such as in the gas phase or in a solvent. For instance, studies on similar N-protected amino acid esters have shown that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. scirp.org

The urethane (B1682113) amide bond of the Boc group can exist in both trans and cis conformations. While the trans form is generally more stable for peptide bonds, computational studies on Boc-amino acid derivatives have indicated that the energy difference between the trans and cis conformers of the urethane bond is smaller, suggesting that both may be populated in solution. researchgate.net

A representative analysis of the key dihedral angles for a likely low-energy conformation of this compound is presented in the table below. These values are based on theoretical models and data from related structures, as specific experimental data for this exact compound is not extensively published.

| Dihedral Angle | Description | Typical Value Range (Degrees) |

|---|---|---|

| Φ (Phi) | C'-N-Cα-C' | -150 to -50 |

| Ψ (Psi) | N-Cα-C'-O | +120 to +180 |

| ω (Omega) | Cα-C'-O-CH3 | ~180 (trans) |

| χ1 | N-Cα-Cβ-Cγ | -180, -60, +60 |

| χ2 | Cα-Cβ-Cγ-Cδ | ~180 (trans) |

| χ3 | Cβ-Cγ-Cδ-Cε | ~180 (trans) |

| χ4 | Cγ-Cδ-Cε-Nζ | ~180 (trans) |

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of this compound. mdpi.com These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Calculations would likely show that the HOMO is localized on the amino groups and the carboxyl oxygen, which are the primary sites for electrophilic attack. The LUMO would be expected to be distributed over the carbonyl groups of the Boc and methyl ester functions, indicating these as potential sites for nucleophilic attack.

Key electronic properties that can be calculated using quantum chemical methods are summarized in the following table. These parameters help in predicting the molecule's behavior in chemical reactions.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule's surface | Identifies sites for electrophilic and nucleophilic attack |

| Global Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system | Related to the electronegativity of the molecule |

In Silico Predictions for Novel Derivative Design

In silico methods are computational techniques used to predict the properties and activities of new chemical entities before they are synthesized. For this compound, these methods can guide the design of novel derivatives with enhanced properties, such as improved binding affinity to a biological target or better stability.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a set of derivatives of this compound with known activities is available, a QSAR model can be built to correlate their structural features with their activity. This model can then be used to predict the activity of new, unsynthesized derivatives.

Another powerful technique is molecular docking. If the three-dimensional structure of a target protein is known, molecular docking can be used to predict how derivatives of this compound will bind to it. This can help in designing derivatives with improved binding modes and higher affinity. The design process often focuses on modifying the lysine (B10760008) side chain or replacing the protecting groups to achieve desired interactions.

The general workflow for the in silico design of novel derivatives based on this compound is outlined below.

| Step | Description | Computational Tools |

|---|---|---|

| 1. Lead Identification | Identify this compound as the starting scaffold. | - |

| 2. Target Identification | Identify the biological target of interest (e.g., an enzyme or receptor). | Bioinformatics databases |

| 3. Virtual Library Generation | Create a library of virtual derivatives by modifying the lead compound. | Molecular modeling software |

| 4. Molecular Docking/Screening | Predict the binding affinity and mode of the virtual derivatives to the target. | Docking software (e.g., AutoDock, Glide) |

| 5. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising derivatives. | ADMET prediction software |

| 6. Prioritization and Synthesis | Select the best candidates for chemical synthesis and experimental validation. | - |

Through these computational approaches, the design of new molecules based on the this compound scaffold can be rationalized, potentially accelerating the discovery of new compounds with valuable applications.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability (Green Chemistry)

The traditional synthesis of peptides and other lysine-containing molecules often relies on methods that generate significant chemical waste and utilize hazardous solvents. rsc.org Recognizing the environmental impact, a considerable research effort is now directed towards developing greener and more sustainable synthetic routes.

A primary focus of green chemistry in this context is the replacement of conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns, with more environmentally benign alternatives. rsc.org Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent that can effectively replace DCM and DMF in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Research has demonstrated that coupling and deprotection reactions in propylene carbonate can achieve chemical yields comparable to or even exceeding those obtained in traditional solvents, without inducing epimerization. rsc.org

Another significant advancement is the development of aqueous solid-phase peptide synthesis (ASPPS). This approach aims to use water as the primary solvent, drastically reducing the reliance on organic solvents. nih.govsemanticscholar.org A key innovation enabling ASPPS is the design of water-compatible protecting groups. For instance, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group has been developed to facilitate SPPS under aqueous conditions. nih.gov This strategy not only enhances the sustainability of peptide synthesis but also allows for real-time monitoring of the coupling process. nih.gov

| Green Chemistry Approach | Key Features | Advantages |

| Solvent Replacement | Use of greener solvents like propylene carbonate. rsc.org | Reduces toxicity and waste associated with traditional solvents like DCM and DMF. rsc.org |

| Aqueous Solid-Phase Peptide Synthesis (ASPPS) | Employs water as the primary solvent with water-compatible protecting groups (e.g., Smoc). nih.gov | Significantly reduces organic solvent consumption and allows for real-time reaction monitoring. nih.gov |

| Minimal-Protection SPPS | Reduces the number of side-chain protecting groups used in the synthesis. researchgate.net | Simplifies the synthetic process, reduces waste from deprotection steps, and improves overall efficiency. researchgate.net |

Expanding the Repertoire of Lysine-Based Chemical Biology Probes

The lysine (B10760008) residue, with its nucleophilic side chain, is a frequent target for post-translational modifications (PTMs) and plays a crucial role in protein function and regulation. nih.govnih.gov Boc-L-Lysine methyl ester hydrochloride serves as a foundational scaffold for the synthesis of a diverse array of chemical probes designed to study these biological processes.

Recent research has focused on developing probes to investigate specific lysine PTMs. For example, chemical probes have been designed to study methyl-lysine reader domains, which are proteins that recognize methylated lysine residues and are involved in chromatin regulation. nih.govresearchgate.net These probes are essential tools for understanding the epigenetic code and have the potential to lead to new therapeutic interventions. nih.gov Similarly, bioorthogonal chemical probes, such as those with alkynyl functionalities, have been developed to metabolically label and identify protein lysine crotonylation sites in mammalian cells, expanding our understanding of this important modification. rsc.org

The high abundance and nucleophilicity of lysine make it an attractive target for covalent inhibitors and chemoproteomic probes. nih.govresearchgate.net Researchers are actively designing and synthesizing novel lysine-reactive probes to identify "druggable" lysines within the proteome. nih.govgoogle.com These probes can be used to assess proteome-wide lysine ligandability and to screen for new drug candidates that covalently target specific lysine residues. nih.gov For instance, amino-based small-molecule probes have been designed to discover natural products with the ability to covalently bind to lysine residues. acs.org

Furthermore, chemical proteomics strategies are being developed for the global analysis of functional lysines on the surface of living cells. nih.gov Probes like OPA-S-S-alkyne can selectively target exposed lysines, providing valuable insights into protein-protein interactions and identifying potential new drug targets on the cell surface. nih.gov

| Probe Type | Target/Application | Significance |

| Methyl-Lysine Reader Probes | Study of proteins that recognize methylated lysine residues. nih.govresearchgate.net | Elucidates the role of lysine methylation in chromatin regulation and epigenetics. nih.gov |

| Crotonylation Probes (e.g., Cr-alkyne) | Metabolic labeling and identification of protein lysine crotonylation. rsc.org | Expands the understanding of the function and regulation of lysine crotonylation. rsc.org |

| Lysine-Reactive Chemoproteomic Probes | Proteome-wide profiling of lysine reactivity and identification of druggable lysines. nih.govgoogle.com | Facilitates the discovery of novel covalent inhibitors and drug targets. nih.gov |

| Cell Surface Lysine Probes (e.g., OPA-S-S-alkyne) | Global analysis of functional lysines on the surface of living cells. nih.gov | Identifies new active and ligandable sites for drug discovery and understanding cellular signaling. nih.gov |

Innovations in Bioconjugation and Material Science Applications

The primary amine on the side chain of lysine is a highly accessible and nucleophilic site, making it a workhorse for bioconjugation reactions. mdpi.comresearchgate.net this compound is a key starting material for creating lysine derivatives that can be incorporated into peptides and proteins for subsequent modification.

A major challenge in lysine bioconjugation has been achieving site-selectivity due to the high abundance of lysine residues on protein surfaces. rsc.org Significant progress has been made in developing methodologies for site-selective lysine modification. mdpi.comrsc.org These methods are critical for the construction of homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the location and stoichiometry of drug attachment is essential for therapeutic efficacy and safety. rsc.org Techniques like cysteine-to-lysine transfer (CLT) are being explored to achieve this level of precision. rsc.org

Beyond ADCs, lysine-based bioconjugation is being used to attach a wide range of functional molecules to proteins, including fluorescent dyes, bioorthogonal handles, and cross-linkers. researchgate.netnih.gov These modifications are invaluable for studying protein function, localization, and interactions.

In the realm of material science, lysine derivatives are being investigated for the development of novel bio-based and environmentally friendly materials. rsc.org For example, Nα-acylation of lysine has been used to create derivatives that can self-assemble into vesicles, showing potential for applications in drug delivery systems and as bio-based surfactants in cosmetics. rsc.org Lysine derivatives are also being used to modify the surfaces of biomaterials. For instance, amoxicillin (B794) has been conjugated to the surface of polylactic acid (PLLA) via a lysine-based click chemistry approach, demonstrating a strategy for creating biocompatible materials with antimicrobial properties. researchgate.net

| Application Area | Specific Innovation | Impact |

| Bioconjugation (ADCs) | Development of site-selective lysine modification methods (e.g., CLT). rsc.org | Enables the synthesis of homogeneous antibody-drug conjugates with improved therapeutic properties. rsc.org |

| Bioconjugation (Probes) | Attachment of fluorescent dyes, bioorthogonal handles, and cross-linkers. researchgate.netnih.gov | Provides tools for studying protein function, localization, and interactions in complex biological systems. |

| Material Science (Drug Delivery) | Self-assembling Nα-acylated lysine derivatives forming vesicles. rsc.org | Offers potential for creating novel, bio-based drug delivery systems and surfactants. rsc.org |

| Material Science (Surface Modification) | Conjugation of bioactive molecules (e.g., amoxicillin) to material surfaces (e.g., PLLA). researchgate.net | Creates biocompatible materials with enhanced functionalities, such as antimicrobial properties. researchgate.net |

Computational Design and Optimization of Lysine Derivatives for Specific Research Outcomes

Computational methods are becoming increasingly powerful tools in the design and optimization of molecules for specific biological applications. In the context of lysine derivatives, in silico approaches are being used to accelerate the discovery of new chemical probes and therapeutic agents.

One major area of focus is the computational design of lysine-targeting covalent binders. nih.govnih.gov Researchers have developed protocols, such as the "ligand-side" and "protein-side" approaches implemented in software like Rosetta, to design small molecules that can form a covalent bond with a specific lysine residue on a target protein. nih.govnih.govacs.org These methods start with a known noncovalent binder and computationally explore ways to introduce an electrophilic warhead that will react with the target lysine. nih.govnih.gov This approach has been successfully used to design and validate new kinase inhibitors that covalently target lysine. nih.gov

Computational tools are also being employed to optimize the properties of lysine-containing peptides. For example, molecular dynamics (MD) simulations can be used to study the stability and binding affinity of peptide inhibitors targeting specific enzymes. mdpi.com These simulations provide insights into the structural dynamics of the peptide-protein complex, which can guide the design of modified peptides with improved inhibitory activity. mdpi.com

Furthermore, immunoinformatics and reverse vaccinology are leveraging computational design to create multi-epitope vaccines. mdpi.com In this context, lysine residues can be strategically incorporated as linkers (e.g., bi-lysine linkers) to connect different epitopes, ensuring their proper presentation to the immune system. mdpi.com The physicochemical properties of the designed vaccine, including its stability and solubility, can be predicted and optimized using computational tools. mdpi.com

| Computational Approach | Objective | Example Application |

| Covalent Binder Design (e.g., Rosetta) | Design of small molecules that covalently bind to specific lysine residues. nih.govnih.govacs.org | Prospective design and validation of a new lysine-targeting MKK7 inhibitor. nih.gov |

| Molecular Dynamics (MD) Simulations | Evaluation of the stability and binding affinity of lysine-containing peptides. mdpi.com | Optimization of peptide-based inhibitors for Sirtuin 2 (SIRT2). mdpi.com |

| Immunoinformatics/Reverse Vaccinology | In silico design of multi-epitope vaccines incorporating lysine linkers. mdpi.com | Design of a chimeric multi-epitope subunit vaccine against Helcococcus kunzii. mdpi.com |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in studies using this compound as a biochemical probe?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC determination. Account for batch variability in compound purity via ANOVA with post-hoc Tukey tests. Include positive controls (e.g., L-NAME for nitric oxide synthase inhibition) to validate assay robustness .

Q. How should researchers design experiments to assess the compound’s role in enzyme inhibition kinetics?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations. Inhibitor (Boc-L-Lysine) concentrations should span 0.1–10× K.

- Mechanistic Studies : Perform Lineweaver-Burk analysis to distinguish competitive vs. noncompetitive inhibition.